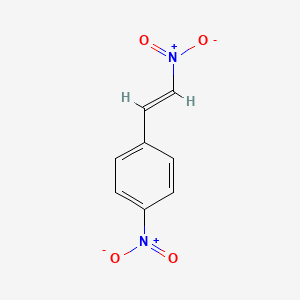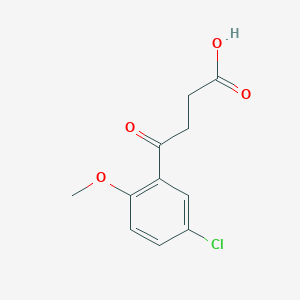
4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid
Descripción general
Descripción
5-Chloro-2-methoxyphenylboronic acid is a compound with the molecular formula C7H8BClO3 . It is used as a reactant for Boron-Heck arylation and Suzuki-Miyaura reaction .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methoxyphenylboronic acid is represented by the SMILES stringCOc1ccc(Cl)cc1B(O)O . The InChI representation is InChI=1S/C7H8BClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 . Chemical Reactions Analysis
5-Chloro-2-methoxyphenylboronic acid is used as a reactant for Boron-Heck arylation and Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-2-methoxyphenylboronic acid is 186.40 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its melting point is between 134-141 °C .Aplicaciones Científicas De Investigación
Environmental Fate and Behavior
Research on similar phenoxy acids and their derivatives has highlighted their environmental relevance, particularly in terms of their behavior in aquatic environments and soil. For example, studies on phenoxy herbicides like 2,4-D have shown that these compounds exhibit high solubility in water and have the potential for widespread environmental dispersion due to their mobility in soil and water systems. These characteristics suggest that compounds like 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid could also exhibit similar environmental behavior, underscoring the importance of understanding their fate and degradation mechanisms in natural settings (Muszyński, Brodowska, & Paszko, 2019).
Biodegradation and Environmental Removal
Phenoxy acids are known for their biodegradability, with microbial decomposition playing a crucial role in their environmental breakdown. This process is influenced by factors such as microbial community composition, oxygen levels, and the specific properties of the compound . In aquatic environments, biodegradation, hydrolysis, and photodegradation are key mechanisms that reduce the concentrations of these compounds. For instance, advancements in photodegradation techniques, including advanced oxidation processes (AOPs), have been explored for the efficient removal of phenoxy acids from water, pointing towards potential methods for mitigating environmental contamination by similar compounds (Muszyński, Brodowska, & Paszko, 2019).
Potential Pharmaceutical Applications
While the specific pharmaceutical applications of 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid are not directly documented, the exploration of similar molecular structures in drug development offers a glimpse into potential uses. For example, the study of cinnamic acid derivatives, which share structural similarities with the target compound, has revealed a range of bioactivities including anticancer and anti-inflammatory properties. This suggests that with further research, compounds like 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid could find application in the development of new therapeutic agents (De, Baltas, & Bedos-Belval, 2011).
Propiedades
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOWUQIVWVDBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424657 | |
| Record name | 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid | |
CAS RN |
63213-94-5 | |
| Record name | 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)
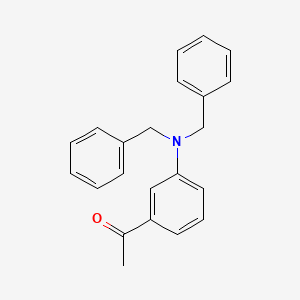
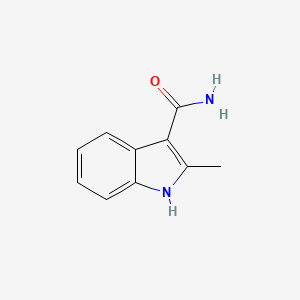
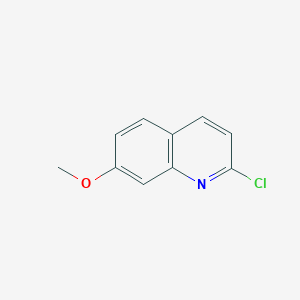
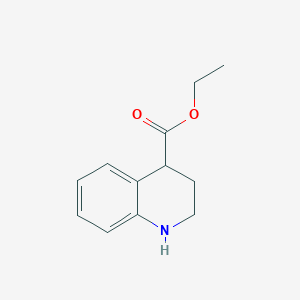
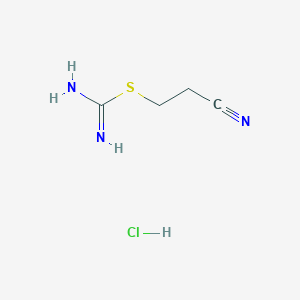
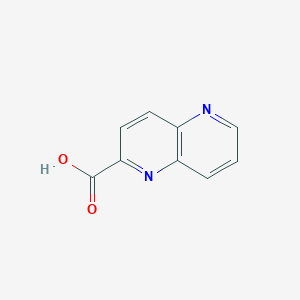
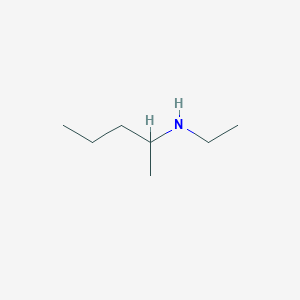
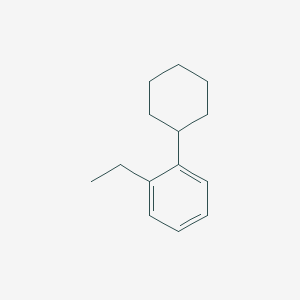
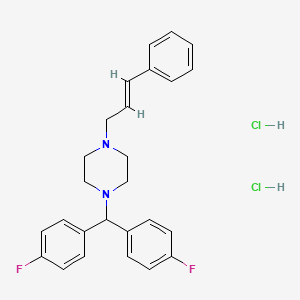
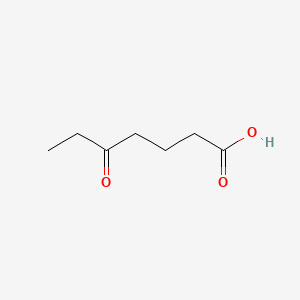
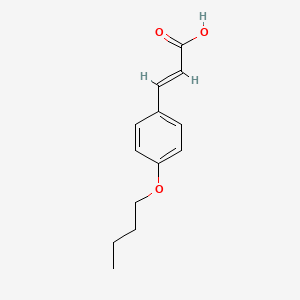
![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)
